2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide is a compound that features a phenoxy group attached to an acetamide moiety, which is further linked to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The thiazole ring, in particular, is known for its biological activity and is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(1,3-thiazol-2-yl)acetamide with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the phenoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Phenoxyacetamide: Lacks the thiazole ring, resulting in different biological activity.
N-(1,3-Thiazol-2-yl)acetamide: Lacks the phenoxy group, which may reduce its lipophilicity and bioavailability.
2-Phenoxy-N-(1,3-thiazol-4-yl)acetamide: Similar structure but with the thiazole ring substituted at the 4-position, potentially altering its reactivity and biological activity.
Uniqueness: 2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the phenoxy group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenoxy-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZNRVJFQWVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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